molecular formula C12H6N8O12S B13747133 2,4-dinitrobenzenediazonium;sulfate CAS No. 31506-87-3

2,4-dinitrobenzenediazonium;sulfate

Cat. No.: B13747133
CAS No.: 31506-87-3
M. Wt: 486.29 g/mol
InChI Key: LQTWAYRVPSCETI-UHFFFAOYSA-L
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Description

2,4-Dinitrobenzenediazonium sulfate is an organic compound with the molecular formula C6H3N3O4·HSO4. It is a diazonium salt derived from 2,4-dinitroaniline. This compound is known for its reactivity and is used in various chemical reactions, particularly in the synthesis of azo compounds. The diazonium group (-N2+) is highly reactive, making this compound a valuable intermediate in organic synthesis.

Preparation Methods

2,4-Dinitrobenzenediazonium sulfate can be synthesized through the diazotization of 2,4-dinitroaniline. The process involves the following steps:

    Diazotization Reaction: 2,4-Dinitroaniline is treated with sodium nitrite (NaNO2) in the presence of sulfuric acid (H2SO4) at low temperatures (0-5°C). This reaction forms the diazonium salt.

    Isolation: The resulting 2,4-dinitrobenzenediazonium sulfate is isolated by precipitation and filtration.

Industrial production methods typically involve large-scale diazotization reactions under controlled conditions to ensure safety and high yield.

Chemical Reactions Analysis

2,4-Dinitrobenzenediazonium sulfate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as thiophens and furans to form arylated products. For example, thiophen and its derivatives react with 2,4-dinitrobenzenediazonium sulfate in glacial acetic acid/water mixture to yield arylated products with the liberation of nitrogen.

    Coupling Reactions: It can couple with phenols and amines to form azo compounds. These reactions are typically carried out in acidic or neutral conditions.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common reagents used in these reactions include sodium nitrite, sulfuric acid, and various nucleophiles such as thiophens and furans. Major products formed include arylated compounds and azo compounds.

Scientific Research Applications

2,4-Dinitrobenzenediazonium sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dinitrobenzenediazonium sulfate involves the formation of a highly reactive diazonium ion (-N2+). This ion can undergo various reactions, including:

    Electrophilic Substitution: The diazonium ion acts as an electrophile, reacting with nucleophiles to form substituted products.

    Azo Coupling: The diazonium ion couples with phenols and amines to form azo compounds, which are characterized by the -N=N- linkage.

The molecular targets and pathways involved in these reactions include the formation of intermediate complexes and the stabilization of the diazonium ion through resonance.

Comparison with Similar Compounds

2,4-Dinitrobenzenediazonium sulfate can be compared with other diazonium salts such as:

    2,4-Dinitrobenzenediazonium Chloride: Similar in reactivity but differs in the counterion (chloride vs. sulfate).

    2,4-Dinitrobenzenediazonium Fluoroborate: Also similar in reactivity but has a different counterion (fluoroborate vs. sulfate).

The uniqueness of 2,4-dinitrobenzenediazonium sulfate lies in its specific reactivity with nucleophiles and its use in the synthesis of specialized azo compounds.

Properties

CAS No.

31506-87-3

Molecular Formula

C12H6N8O12S

Molecular Weight

486.29 g/mol

IUPAC Name

2,4-dinitrobenzenediazonium;sulfate

InChI

InChI=1S/2C6H3N4O4.H2O4S/c2*7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;1-5(2,3)4/h2*1-3H;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

LQTWAYRVPSCETI-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]#N.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]#N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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